molecular formula C27H28N6O2 B12390285 Btk-IN-23

Btk-IN-23

货号: B12390285
分子量: 468.5 g/mol
InChI 键: XNVVTSSPSNFSCT-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Btk-IN-23 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B cells. Bruton’s tyrosine kinase is involved in the signaling pathways that regulate B cell proliferation, survival, and differentiation. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown promise in the treatment of various B cell malignancies and autoimmune diseases.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Btk-IN-23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the following steps:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups that enhance the binding affinity and selectivity for Bruton’s tyrosine kinase.
  • Final coupling reaction to attach the inhibitor moiety to the core structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing purification techniques like crystallization and chromatography.

化学反应分析

Types of Reactions: Btk-IN-23 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity and selectivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce analogs with different substituents.

科学研究应用

Btk-IN-23 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Bruton’s tyrosine kinase in various signaling pathways.

    Biology: Investigates the effects of Bruton’s tyrosine kinase inhibition on B cell development and function.

    Medicine: Explores the therapeutic potential of this compound in treating B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

作用机制

Btk-IN-23 exerts its effects by selectively binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are crucial for B cell proliferation, survival, and differentiation. The molecular targets and pathways involved include the B cell receptor signaling pathway, the phosphoinositide 3-kinase pathway, and the nuclear factor kappa B pathway. By inhibiting these pathways, this compound can effectively reduce the proliferation and survival of malignant B cells and modulate immune responses in autoimmune diseases.

相似化合物的比较

    Ibrutinib: A first-generation Bruton’s tyrosine kinase inhibitor with broad clinical applications but notable off-target effects.

    Acalabrutinib: A second-generation inhibitor with improved selectivity and fewer side effects.

    Zanubrutinib: Another second-generation inhibitor with enhanced potency and selectivity.

    Orelabrutinib: A newer inhibitor with promising clinical efficacy and safety profile.

属性

分子式

C27H28N6O2

分子量

468.5 g/mol

IUPAC 名称

1-[(3R)-3-[4-amino-3-(2,6-dimethyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C27H28N6O2/c1-4-22(34)32-12-8-9-19(15-32)33-27-24(26(28)29-16-30-27)25(31-33)23-17(2)13-21(14-18(23)3)35-20-10-6-5-7-11-20/h4-7,10-11,13-14,16,19H,1,8-9,12,15H2,2-3H3,(H2,28,29,30)/t19-/m1/s1

InChI 键

XNVVTSSPSNFSCT-LJQANCHMSA-N

手性 SMILES

CC1=CC(=CC(=C1C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)C)OC5=CC=CC=C5

规范 SMILES

CC1=CC(=CC(=C1C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)C)OC5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。